

Application Notes and Protocols for Sert-IN-3 Administration in Mice

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Compound of Interest

Compound Name: Sert-IN-3

Cat. No.: B12367312

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Introduction

Sert-IN-3 is a novel investigational small molecule designed as a dual inhibitor of the Serotonin Transporter (SERT) and the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document provides detailed application notes and protocols for the administration of **Sert-IN-3** in preclinical mouse models, particularly in the context of cancer research. The dual-targeting nature of **Sert-IN-3** presents a unique therapeutic opportunity by simultaneously modulating serotonergic signaling and key cancer-related pathways regulated by SHP2.

Mechanism of Action

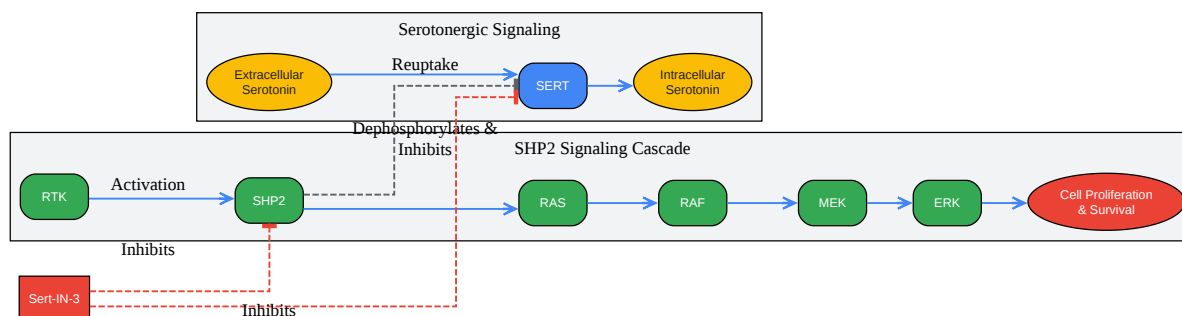
Sert-IN-3 is hypothesized to exert its anti-tumor effects through a dual mechanism:

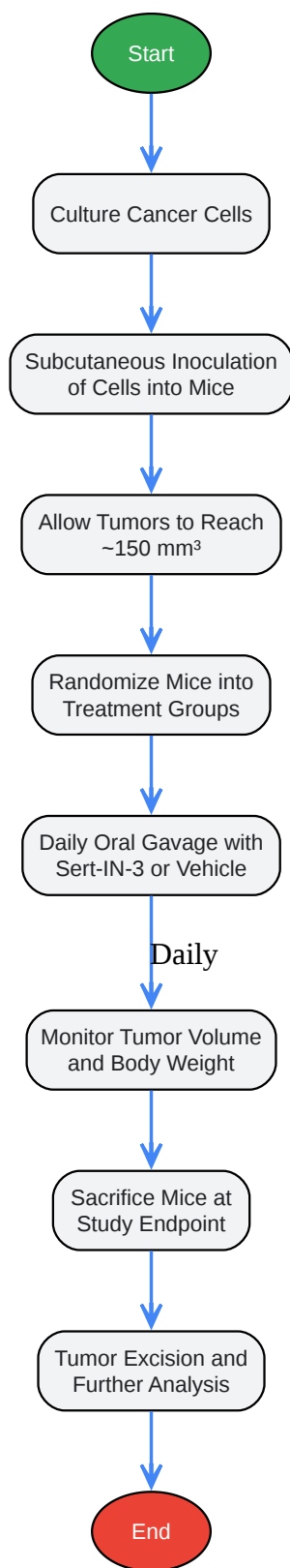
- **SERT Inhibition:** The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft and is also expressed in some tumor cells.[1] Inhibition of SERT can increase extracellular serotonin levels and has been shown to inhibit the activity of breast tumor-initiating cells.[2]
- **SHP2 Inhibition:** SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4] Inhibition of SHP2 can block tumor cell growth and survival.[2][5]

Interestingly, studies have shown that SHP2 can directly dephosphorylate and inhibit the function of SERT in intestinal epithelial cells.[6][7] By inhibiting SHP2, **Sert-IN-3** may therefore also lead to an increase in SERT activity, a seemingly contradictory effect. However, the primary anti-tumor mechanism is likely dominated by the direct inhibition of both SERT and the pro-oncogenic signaling of SHP2.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways targeted by **Sert-IN-3**.





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